

Application Notes and Protocols: Preparing (+)-U-50488 Hydrochloride Stock Solutions

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Compound of Interest

Compound Name: (+)-U-50488 hydrochloride

Cat. No.: B1662558

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Abstract

(+)-U-50488 hydrochloride is the less active enantiomer of the selective κ -opioid receptor (KOR) agonist, (\pm)-U-50488. As a G protein-coupled receptor (GPCR) agonist, it is a valuable tool for investigating the physiological and pathological roles of the KOR signaling pathway.^[1]^[2] Accurate and consistent experimental results depend on the correct preparation, handling, and storage of stock solutions. These application notes provide detailed protocols and essential data for preparing stock solutions of **(+)-U-50488 hydrochloride** for in vitro and in vivo research applications.

Chemical and Physical Properties

It is critical to use the batch-specific molecular weight found on the product's vial and/or Certificate of Analysis (CoA) for all calculations to ensure accurate molar concentrations. The data below are for guidance.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₆ Cl ₂ N ₂ O·HCl	[3]
Molecular Weight (M.Wt)	405.79	[3]
CAS Number	114528-81-3	
Purity	≥99%	
Appearance	A neat solid	[4]

Solubility Data

(+)-U-50488 hydrochloride exhibits good solubility in common laboratory solvents. For aqueous solutions, sonication may be required to fully dissolve the compound.[5][6]

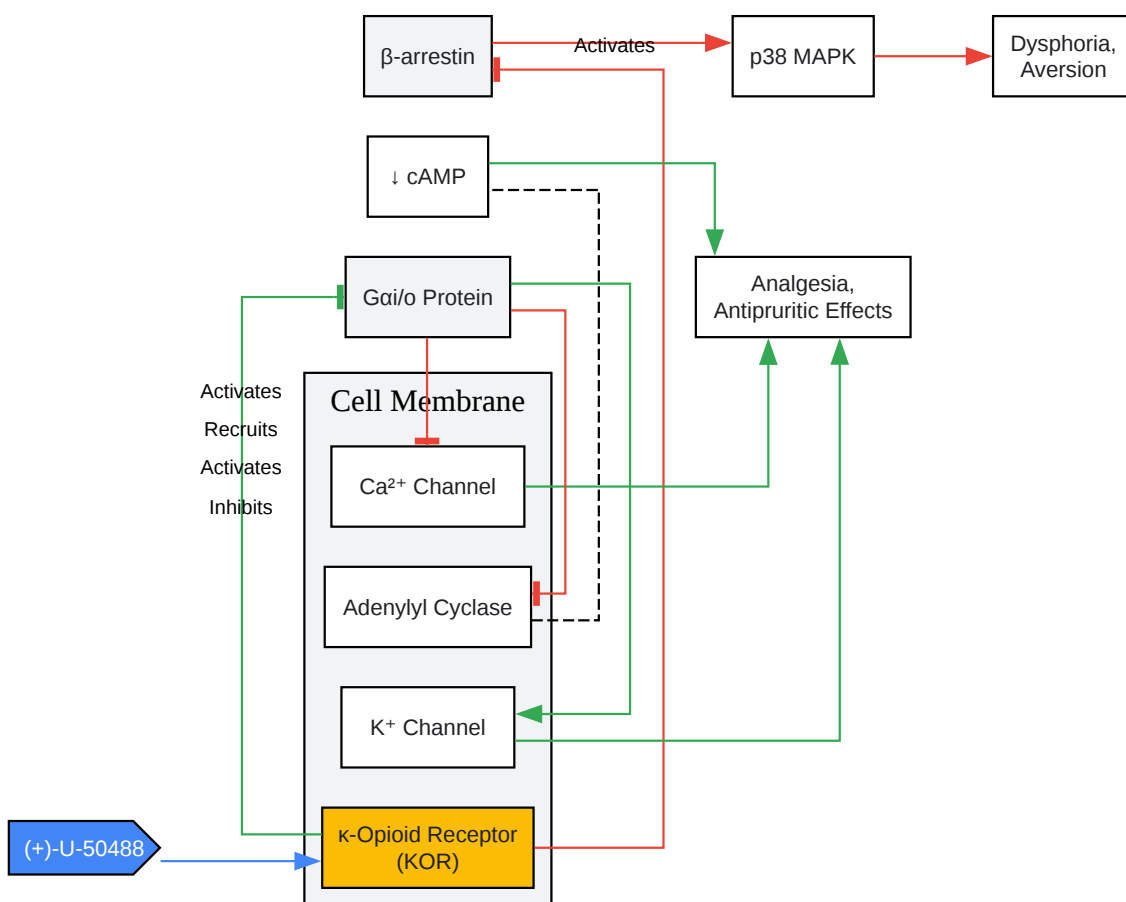
Solvent	Maximum Concentration	Reference
Water	100 mM	
DMSO	100 mM	

Mechanism of Action and Signaling Pathway

(+)-U-50488 is a selective agonist for the κ -opioid receptor (KOR), a G_{i/o}-coupled GPCR.[1][2] KOR activation initiates two primary signaling cascades: a G-protein-dependent pathway and a β -arrestin-dependent pathway.[7]

- G-protein Pathway:** The G_{i/o} subunit inhibits adenylyl cyclase, which decreases intracellular cAMP levels.[1][8] This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[1][8]
- β -arrestin Pathway:** This pathway is often associated with the aversive or dysphoric effects of KOR agonists and can involve the activation of kinases like p38 MAP Kinase.[7][9]

At higher concentrations, U-50488 has also been shown to block Na⁺ channels and Ca²⁺ channels directly in a G-protein-independent manner.[10][11]



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Figure 1. Simplified KOR signaling pathways activated by (+)-U-50488.

Experimental Protocols

The following protocols outline the steps for preparing stock solutions in DMSO and water.

The fundamental process for preparing a stock solution involves weighing the compound, dissolving it in a calculated volume of a suitable solvent, and storing it properly.

Figure 2. General workflow for stock solution preparation.

Materials:

- **(+)-U-50488 hydrochloride** powder
- Anhydrous, high-purity DMSO
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer

Procedure:

- Calculation: Determine the mass of (+)-U-50488 HCl needed. To prepare 1 mL of a 100 mM stock solution (using M.Wt = 405.79 g/mol):
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{M.Wt (g/mol)}$
 - $\text{Mass (mg)} = 100 \text{ mmol/L} \times 0.001 \text{ L} \times 405.79 \text{ g/mol} \times 1000 \text{ mg/g} = 40.58 \text{ mg}$
- Weighing: Carefully weigh out the calculated mass of the compound and place it into a sterile tube.
- Dissolving: Add the appropriate volume of DMSO (e.g., 1 mL for 40.58 mg) to the tube.
- Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C.

Materials:

- **(+)-U-50488 hydrochloride** powder

- Sterile, nuclease-free water
- Calibrated analytical balance
- Sterile conical or microcentrifuge tubes
- Vortex mixer and bath sonicator
- Sterile 0.22 µm syringe filter (optional, but recommended)[5]

Procedure:

- Calculation: Determine the mass needed. To prepare 1 mL of a 25 mM stock solution (using M.Wt = 405.79 g/mol):
 - $\text{Mass (mg)} = 25 \text{ mmol/L} \times 0.001 \text{ L} \times 405.79 \text{ g/mol} \times 1000 \text{ mg/g} = 10.14 \text{ mg}$
- Weighing: Weigh out the calculated mass of the compound and place it into a sterile tube.
- Dissolving: Add the calculated volume of sterile water (e.g., 1 mL for 10.14 mg).
- Mixing: Cap and vortex the tube. If the compound does not dissolve completely, use a bath sonicator for 5-10 minutes or until the solution is clear.[5][6]
- Filtration (Optional): To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[5]
- Aliquoting & Storage: Dispense into single-use aliquots and store at -20°C or -80°C.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of **(+)-U-50488 hydrochloride**.

Form	Storage Temperature	Stability	Reference
Solid Powder	Room Temperature or -20°C	≥ 4 years at -20°C	[4][12]
Stock Solution in Solvent	-20°C	Up to 1 month	[5][6]
Stock Solution in Solvent	-80°C	Up to 6 months	[5][6]

Best Practices:

- Store stock solutions in tightly sealed, light-protected vials.[5][6]
- Avoid repeated freeze-thaw cycles by creating single-use aliquots.
- When using a stock solution, allow the vial to equilibrate to room temperature before opening to minimize condensation.

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